REACTION_SMILES
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[Br:1][c:2]1[c:3]([NH2:18])[c:4]([N+:15]([O-:16])=[O:17])[c:5]([N:8]2[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)[n:6][cH:7]1.[CH3:28][CH2:29][OH:30].[Na+:25].[Na+:26].[OH2:27].[S:19]([S:20]([O-:21])=[O:22])([O-:23])=[O:24]>>[Br:1][c:2]1[c:3]([NH2:18])[c:4]([NH2:15])[c:5]([N:8]2[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(c2ncc(Br)c(N)c2[N+](=O)[O-])CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])S(=O)[O-]
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Name
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Type
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product
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Smiles
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CN1CCN(c2ncc(Br)c(N)c2N)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |